molecular formula C20H17NO2 B096671 Ethyl 15-cyanotetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxylate CAS No. 19277-46-4

Ethyl 15-cyanotetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxylate

Cat. No. B096671
CAS RN: 19277-46-4
M. Wt: 303.4 g/mol
InChI Key: HTMUDVNXDOBHRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 15-cyanotetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxylate, also known as CTX-0294885, is a synthetic small molecule that has been developed for scientific research purposes. It belongs to the class of compounds known as tetracyclic hexaene carboxylates and has shown potential in the treatment of various diseases.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxylate.

Mechanism Of Action

The mechanism of action of Ethyl 15-cyanotetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxylate is not fully understood. However, it has been shown to inhibit the activity of the HIV-1 integrase, which is essential for the replication of the virus. Additionally, it has been shown to inhibit the activity of the NF-κB pathway, which is involved in the regulation of inflammation and immune response. Furthermore, it has been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is involved in the regulation of cell growth and survival.

Biochemical And Physiological Effects

Ethyl 15-cyanotetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxylate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the replication of HIV-1 in vitro and in vivo. Additionally, it has been shown to have anti-inflammatory properties in animal models of rheumatoid arthritis and multiple sclerosis. Furthermore, it has been shown to have anti-tumor properties in various cancer cell lines. However, further studies are needed to fully understand the biochemical and physiological effects of Ethyl 15-cyanotetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxylate.

Advantages And Limitations For Lab Experiments

Ethyl 15-cyanotetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxylate has several advantages for lab experiments. It is a synthetic small molecule that can be easily synthesized in large quantities with high purity and high yield. Additionally, it has shown potential in the treatment of various diseases, making it a promising candidate for further research. However, there are also limitations to the use of Ethyl 15-cyanotetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxylate in lab experiments. It is a relatively new compound, and further studies are needed to fully understand its mechanism of action and biochemical and physiological effects. Additionally, it may have limited solubility in certain solvents, which may affect its use in certain experiments.

Future Directions

There are several future directions for the research of Ethyl 15-cyanotetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxylate. First, further studies are needed to fully understand its mechanism of action and biochemical and physiological effects. Second, it may be useful to study the efficacy of Ethyl 15-cyanotetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxylate in animal models of various diseases. Third, it may be useful to study the pharmacokinetics and pharmacodynamics of Ethyl 15-cyanotetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxylate in humans. Fourth, it may be useful to study the potential drug-drug interactions of Ethyl 15-cyanotetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxylate with other drugs. Finally, it may be useful to study the potential toxicity of Ethyl 15-cyanotetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxylate in humans.

Synthesis Methods

The synthesis of Ethyl 15-cyanotetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxylate involves a multi-step process starting from commercially available starting materials. The synthesis starts with the preparation of 4-bromoanisole, which is then subjected to a Suzuki-Miyaura coupling reaction with 2,3,6,7-tetrabromo-9,10-dihydrophenanthrene to form the intermediate compound. This intermediate is then subjected to a cyclization reaction to form the final product, Ethyl 15-cyanotetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxylate. The synthesis method has been optimized to yield high purity and high yield of the final product.

Scientific Research Applications

Ethyl 15-cyanotetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxylate has shown potential in the treatment of various diseases. It has been studied for its anti-inflammatory, anti-tumor, and anti-viral properties. In particular, it has been shown to inhibit the replication of HIV-1 in vitro and in vivo. Additionally, it has been shown to have anti-inflammatory properties in animal models of rheumatoid arthritis and multiple sclerosis. Furthermore, it has been shown to have anti-tumor properties in various cancer cell lines.

properties

CAS RN

19277-46-4

Product Name

Ethyl 15-cyanotetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxylate

Molecular Formula

C20H17NO2

Molecular Weight

303.4 g/mol

IUPAC Name

ethyl 15-cyanotetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxylate

InChI

InChI=1S/C20H17NO2/c1-2-23-19(22)20(12-21)11-17-13-7-3-5-9-15(13)18(20)16-10-6-4-8-14(16)17/h3-10,17-18H,2,11H2,1H3

InChI Key

HTMUDVNXDOBHRU-UHFFFAOYSA-N

SMILES

CCOC(=O)C1(CC2C3=CC=CC=C3C1C4=CC=CC=C24)C#N

Canonical SMILES

CCOC(=O)C1(CC2C3=CC=CC=C3C1C4=CC=CC=C24)C#N

Origin of Product

United States

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